molecular formula C17H20BrN3O3S B2847263 3-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine CAS No. 2380009-38-9

3-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine

Cat. No.: B2847263
CAS No.: 2380009-38-9
M. Wt: 426.33
InChI Key: UXXSSVKYWZZBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine is a complex organic compound that features a pyridazine ring substituted with a methoxy group and a piperidine ring The presence of a bromophenylsulfonyl group adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine typically involves multiple steps, starting with the preparation of the piperidine and pyridazine intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophilic reagents (e.g., sodium methoxide), electrophilic reagents (e.g., bromine)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylsulfonyl group may play a key role in binding to these targets, while the piperidine and pyridazine rings contribute to the overall stability and activity of the compound. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[1-(4-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

Compared to similar compounds, 3-{[1-(4-Bromobenzenesulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

3-[[1-(4-bromophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O3S/c1-13-2-7-17(20-19-13)24-12-14-8-10-21(11-9-14)25(22,23)16-5-3-15(18)4-6-16/h2-7,14H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXSSVKYWZZBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.